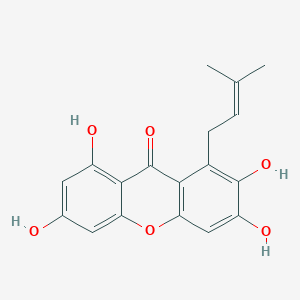

1,3,6,7-Tetrahydroxy-8-prenylxanthone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,6,7-Tetrahydroxy-8-prenylxanthone is a natural product found in Hypericum patulum, Hypericum scabrum, and other organisms with data available.

科学研究应用

Anti-Inflammatory Applications

Mechanism of Action

TPX exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. It has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) in macrophages. The compound's mechanism involves the inhibition of the mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are crucial for the inflammatory response . Additionally, TPX promotes the expression of sirtuin 3, a protein associated with anti-inflammatory effects .

Case Studies

- Murine Model Study : A study using a murine model of lipopolysaccharide (LPS)-induced acute inflammation demonstrated that TPX significantly reduced adipose tissue inflammation by decreasing levels of pro-inflammatory cytokines and preventing macrophage polarization towards a pro-inflammatory phenotype .

- In Vitro Experiments : In vitro experiments with RAW264.7 macrophages revealed that TPX effectively blocked the migration of these cells towards adipocytes and attenuated TNF-α-mediated inflammation in 3T3-L1 adipocytes .

Anticancer Applications

Mechanism of Action

TPX has shown promising anticancer properties through various mechanisms. It induces apoptosis in cancer cells and inhibits their proliferation. The compound has been linked to endoplasmic reticulum (ER) stress activation and modulation of apoptotic pathways, leading to increased cell death in cancerous cells .

Case Studies

- Ovarian Cancer Cells : Research indicated that TPX exhibited significant anti-proliferative effects on ovarian cancer cell lines such as HEY and A2780. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptosis markers .

- Breast Cancer Research : Another study highlighted TPX's potential in breast cancer treatment by demonstrating its ability to inhibit the proliferation of breast cancer cell lines through similar apoptotic pathways .

Antibacterial Applications

Mechanism of Action

TPX also displays antibacterial activity against various pathogens. Its antibacterial effects are primarily attributed to its ability to disrupt bacterial cell membranes and inhibit bacterial growth .

Case Studies

- Bacterial Strain Testing : In laboratory settings, TPX was tested against several bacterial strains, showing notable inhibitory effects on growth rates and viability .

- Synergistic Effects with Other Compounds : Studies have explored the synergistic effects of TPX when combined with other antibacterial agents, enhancing its efficacy against resistant bacterial strains .

Summary Table of Applications

| Application | Mechanism | Key Findings |

|---|---|---|

| Anti-Inflammatory | Inhibition of MAPKs and NF-κB pathways | Reduced NO and IL-6 production; decreased macrophage migration |

| Anticancer | Induction of apoptosis; ER stress activation | Significant inhibition of proliferation in ovarian cancer cells |

| Antibacterial | Disruption of bacterial membranes | Effective against multiple bacterial strains |

常见问题

Q. How is the structure of 1,3,6,7-Tetrahydroxy-8-prenylxanthone confirmed in plant extracts?

Structural confirmation relies on comparative analysis of spectral data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) in solvents like acetone-d6 or chloroform-d/methanol-d4 is critical. For example, in Hypericum calycinum cell cultures, scaling up enzyme assays and using ¹H-NMR (Bruker Avance II 600 MHz) confirmed the regiospecific prenylation at C-8 by observing distinct chemical shifts for the prenyl group and hydroxyl positions . Discrepancies in hydroxylation patterns between similar xanthones (e.g., 1,6-dihydroxyxanthone) further aid differentiation .

Q. What enzymatic mechanisms underlie the regiospecific prenylation at C-8 in this compound?

The aromatic prenyltransferase HcPT from H. calycinum catalyzes the transfer of a dimethylallyl group from DMAPP to C-8 of 1,3,6,7-tetrahydroxyxanthone (1367THX). Kinetic studies show HcPT’s strict regiospecificity, with no activity on other xanthones like mangiferin. Structural docking suggests the 8-prenyl group enhances cholinesterase inhibition by mimicking γ-mangostin’s active conformation . Homologous enzymes (HsPT8px, HcPTpat) in H. sampsonii enable sequential gem-diprenylation, highlighting evolutionary divergence in prenylation pathways .

Q. How does the compound modulate inflammatory responses in adipocyte-macrophage interactions?

In vitro co-culture models demonstrate that this compound (10–50 µM) reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB and MAPK signaling. In vivo, it ameliorates adipose tissue inflammation in obese mice by suppressing macrophage infiltration and M1 polarization . Mechanistic studies suggest SIRT3 activation as a key pathway, improving insulin sensitivity through mitochondrial regulation .

Q. What are the standard protocols for isolating and quantifying this xanthone in biological samples?

Isolation involves solvent extraction (e.g., methanol) followed by column chromatography (silica gel, Sephadex LH-20). For quantification, reversed-phase HPLC with UV detection (λ = 254–280 nm) is standard. In H. calycinum cultures, elicitation with yeast extract or polyurethane sponge increases yield by up to 200%, validated via scaled-up NMR . LC-MS/MS in negative ion mode ([M-H]⁻ at m/z 355.12) provides sensitive detection .

Q. What challenges arise in scaling up biosynthesis using microbial systems?

Key challenges include low enzyme stability of prenyltransferases (e.g., HcPT) in heterologous hosts like S. cerevisiae and inefficient DMAPP supply. Optimizing microsome/chloroplast localization and co-expressing rate-limiting enzymes (e.g., HsPT8px + HsPTpat) improves patulone production by 40% . Transient expression in N. benthamiana offers higher yields but requires metabolic balancing to avoid toxicity .

Q. How do conflicting reports on biosynthesis pathways inform future research?

Discrepancies exist in whether prenylation occurs sequentially (1367THX → 8PX → patulone) or via parallel pathways. HsPT8px and HcPTpat show divergent kinetics, suggesting species-specific regulation. Resolving these requires gene knockout studies and subcellular tracking of intermediates .

Q. What in silico approaches validate the role of the 8-prenyl group in target binding?

Molecular docking (AutoDock Vina) reveals the 8-prenyl group occupies hydrophobic pockets in cholinesterase and SIRT3, mimicking natural ligands. Comparative simulations with non-prenylated analogs show >50% reduced binding affinity, underscoring its necessity .

Q. How do elicitors like polyurethane sponge enhance production in plant cell cultures?

Elicitors activate jasmonate signaling, upregulating prenyltransferase genes (e.g., HcPT). In H. calycinum, polyurethane sponge increases 8PX yield 3-fold by mimicking mechanical stress, while yeast extract induces defense-related pathways .

Q. What spectral data distinguish this compound from isomers like 1,3,7-trihydroxy-6-methoxy-8-prenylxanthone?

Key NMR differences include:

- 8PX : δ 6.35 (s, H-2), δ 1.65 (s, prenyl CH₃).

- Methoxy analog : δ 3.85 (s, OCH₃), absence of H-6 hydroxyl signal.

MS/MS fragmentation ([M-H]⁻ → m/z 337.08 for demethylation) further differentiates isomers .

Q. What in vivo models are optimal for studying its neuroprotective potential?

Transgenic Alzheimer’s models (e.g., APP/PS1 mice) treated with 8PX (20 mg/kg/day, oral) show reduced Aβ plaques and improved cognition. Ex vivo brain tissue analysis via immunohistochemistry and cholinesterase activity assays validate target engagement .

属性

分子式 |

C18H16O6 |

|---|---|

分子量 |

328.3 g/mol |

IUPAC 名称 |

2,3,6,8-tetrahydroxy-1-(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C18H16O6/c1-8(2)3-4-10-15-14(7-12(21)17(10)22)24-13-6-9(19)5-11(20)16(13)18(15)23/h3,5-7,19-22H,4H2,1-2H3 |

InChI 键 |

XRUKGBABAGTMIR-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C |

规范 SMILES |

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C |

同义词 |

1,3,6,7-tetrahydroxy-8-prenylxanthone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。